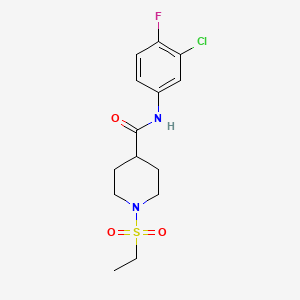![molecular formula C16H13BrN2O4 B5413277 1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN is a member of the chalcone family of compounds and has a molecular formula of C16H13BrN2O4.
作用机制
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to have a protective effect on the liver by reducing liver damage caused by oxidative stress.
实验室实验的优点和局限性
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of various enzymes, and its potential use as a fluorescent probe for detecting reactive oxygen species. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields. This compound could be further optimized for its use as a fluorescent probe for detecting and imaging reactive oxygen species in cells. This compound could also be further studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on the environment.
合成方法
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2-methoxy-4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species in cells.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-16-10-13(19(21)22)6-7-14(16)18-9-8-15(20)11-2-4-12(17)5-3-11/h2-10,18H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYUFBDVTIWTDM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5413194.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5413201.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![(1R*,3s,6r,8S*)-4-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5413209.png)
![1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)vinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5413245.png)
![1-(3,4-dichlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5413249.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5413255.png)
